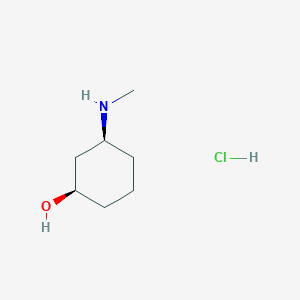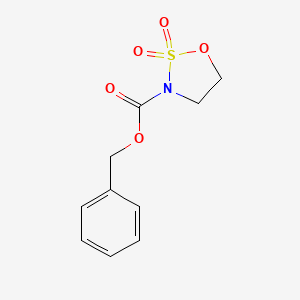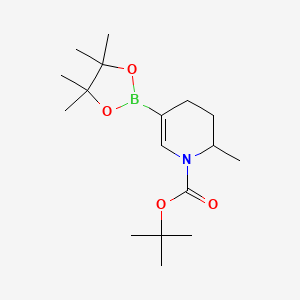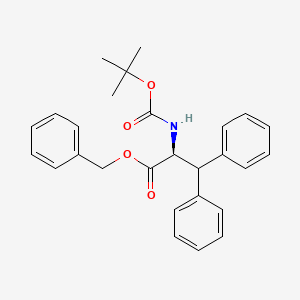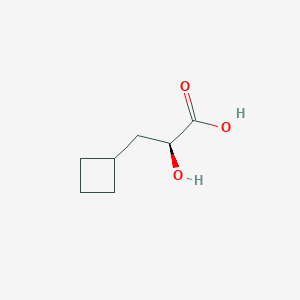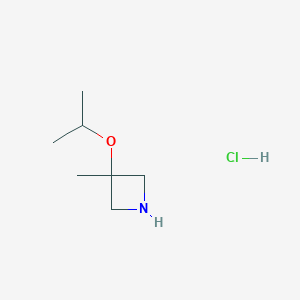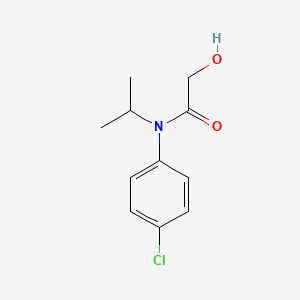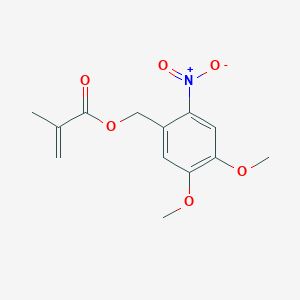
4,5-Dimethoxy-2-nitrobenzyl methacrylate
Descripción general
Descripción
4,5-Dimethoxy-2-nitrobenzyl methacrylate is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Immunocapture and Light-Controlled Traceless Release of Transiently Caged Proteins : DMNB photocaging group is used for spatiotemporal control in chemical and biological processes. It is utilized for non-covalent capture of proteins containing DMNB caging groups, followed by light-controlled traceless decaging and release for downstream applications (Rakauskaitė et al., 2021).
Near-Infrared Light-Triggered Dissociation of Block Copolymer Micelles : DMNB is used in block copolymer (BCP) micelles, which can be disrupted by near-infrared laser, triggering the release of payloads. This method is efficient for light-responsive polymeric systems developed for biomedical applications (Yan et al., 2011).
Photochemical Reaction Mechanisms of 4,5-Dimethoxy-2-Nitrobenzyl Acetate : DMNB's electronic dynamics are studied after π-π* excitation, using a sub-10 fs pulse laser. This research helps in understanding the lifetimes of various electronic states of DMNB (Hashimoto et al., 2019).
Hypoxia-Selective Nitrobenzyloxycarbonyl Derivatives : DMNB derivatives are synthesized for preferential toxicity to hypoxic carcinoma cells. This study shows the potential of DMNB in targeted cancer therapy (Shyam et al., 1999).
Peptide Release Upon Photoconversion of 2‐Nitrobenzyl Compounds : Research on DMNB-alcohols attached to various leaving groups for peptide release upon photoconversion. This has implications in controlled drug delivery systems (Nakayama et al., 2011).
Synthesis of Photodeprotectable Serine Derivatives : DMNB is used in the synthesis of 'caged serine', which is released upon irradiation. This has applications in biological studies requiring controlled release of active molecules (Pirrung & Nunn, 1992).
Propiedades
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMTWODTDWNTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


